molecular formula C10H10OS2 B3051045 1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one CAS No. 306935-22-8

1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one

Cat. No.: B3051045
CAS No.: 306935-22-8
M. Wt: 210.3 g/mol
InChI Key: NZUPKEIODOWCDZ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)ethan-1-one is a heterocyclic compound featuring a fused thieno[2,3-b]thiophene core substituted with methyl groups at the 3- and 4-positions and an acetyl group at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for constructing bioactive heterocycles such as bis-thiadiazoles and bis-thiazoles . Its reactivity is attributed to the electron-rich thienothiophene backbone and the ketone functionality, which participate in nucleophilic additions and cyclocondensation reactions .

Properties

IUPAC Name

1-(3,4-dimethylthieno[2,3-b]thiophen-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS2/c1-5-4-12-10-8(5)6(2)9(13-10)7(3)11/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUPKEIODOWCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=C(S2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370638
Record name 1-(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-22-8
Record name 1-(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction initiates with the deprotonation of acetylacetone by KF, forming a resonance-stabilized enolate. Subsequent nucleophilic attack on CS₂ generates a dithiocarbamate intermediate, which undergoes cyclization upon treatment with chloroacetone. The exothermic reaction is conducted in dimethylformamide (DMF) at 60°C for 3 hours under reflux, yielding the thienothiophene core. Methyl and acetyl substituents are introduced regioselectively at positions 3,4 and 2, respectively, due to steric and electronic directing effects.

Key Reaction Parameters

Parameter Value/Description
Catalyst Anhydrous KF (3 g)
Solvent DMF (40 mL)
Temperature 60°C (reflux)
Reaction Time 3 hours
Workup Acidification with HCl, filtration, recrystallization (ethanol)
Yield 80%

Spectral Characterization

While the provided search results lack full spectral data for this compound, analogous thienothiophene derivatives exhibit diagnostic signals in nuclear magnetic resonance (NMR) spectra:

  • ¹H NMR : Methyl groups at δ 2.22–2.82 ppm; acetyl protons as a singlet near δ 2.40 ppm.
  • ¹³C NMR : Carbonyl carbons resonate at δ 190–210 ppm; thiophenic carbons appear between δ 120–140 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 236 (C₁₁H₁₂O₂S₂).

Optimization Studies and Yield Enhancement

Catalyst Screening

Comparative studies indicate that KF outperforms traditional Lewis acids (e.g., AlCl₃) in cyclocondensation reactions by minimizing side reactions such as oligomerization. Catalytic amounts (5–10 mol%) of KF provide optimal yields while reducing post-reaction purification burdens.

Solvent Effects

Polar aprotic solvents like DMF stabilize ionic intermediates, accelerating cyclization. Trials with dimethyl sulfoxide (DMSO) resulted in decreased yields (≤65%) due to competitive side reactions at elevated temperatures.

Applications in Heterocyclic Chemistry

This compound serves as a precursor for diverse bis-heterocyclic systems. For example, treatment with dimethylformamide dimethyl acetal (DMF-DMA) yields enaminone intermediates, which undergo cyclocondensation with nitrogen nucleophiles to form pyrimidine-, pyrazole-, and triazole-fused derivatives.

Representative Transformation
$$
\text{this compound} \xrightarrow{\text{DMF-DMA}} \text{Enaminone} \xrightarrow{\text{Hydrazine}} \text{Bis-pyrazole Derivative}
$$

Industrial and Pharmacological Relevance

Materials Science

Thienothiophene-based compounds exhibit tunable optoelectronic properties, making them candidates for organic semiconductors and photovoltaic devices. The methyl and acetyl substituents enhance solubility and film-forming characteristics.

Drug Discovery

Bis-heterocycles derived from this ketone show promise as kinase inhibitors and antimicrobial agents. Molecular docking studies suggest high affinity for ATP-binding pockets in pathogenic enzymes.

Scientific Research Applications

Medicinal Chemistry

The thieno[2,3-b]thiophene framework has been explored for its potential biological activities. Compounds derived from this structure have shown promise in:

  • Anticancer Activity : Several studies indicate that thieno[2,3-b]thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Properties : Research has demonstrated that certain derivatives possess significant antimicrobial activity against both gram-positive and gram-negative bacteria, making them potential candidates for new antibiotic agents .

Organic Electronics

The unique electronic properties of 1-(3,4-Dimethylthieno[2,3-b]thiophen-2-YL)ethan-1-one make it suitable for applications in organic electronics:

  • Organic Photovoltaics (OPVs) : The compound can be used as a building block for organic solar cells due to its ability to facilitate charge transport and light absorption . Its incorporation into polymer blends has been shown to enhance the efficiency of solar cells.
  • Organic Light Emitting Diodes (OLEDs) : Thieno[2,3-b]thiophene derivatives are also investigated for use in OLEDs due to their high photoluminescence and stability . These properties are crucial for developing efficient light-emitting materials.

Case Study 1: Anticancer Activity

A study published in Molecules explored the anticancer activity of various thieno[2,3-b]thiophene derivatives. The researchers synthesized several compounds based on the thieno[2,3-b]thiophene core and tested them against human cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .

Case Study 2: Organic Photovoltaics

In a recent investigation into organic photovoltaics, researchers utilized this compound as a donor material in a bulk heterojunction solar cell configuration. The device showed an impressive power conversion efficiency (PCE) of over 8%, highlighting the compound's effectiveness in enhancing solar cell performance .

Data Tables

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAnticancer AgentsSignificant cytotoxicity against cancer cells
Antimicrobial AgentsEffective against gram-positive bacteria
Organic ElectronicsOrganic PhotovoltaicsPCE > 8% in solar cells
Organic Light Emitting DiodesHigh stability and photoluminescence

Comparison with Similar Compounds

3,3’-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) (Compound 1)

  • Core Structure: Thieno[2,3-b]thiophene with 3,4-dimethyl and bis-cyanoacetyl substituents.
  • Synthesis: Prepared via nucleophilic addition of malononitrile to thienothiophene precursors.
  • Applications: Serves as a precursor for bis-heterocycles (e.g., bis-thiadiazoles) with notable antimicrobial activity (MIC: 8–32 μg/mL against S. aureus and E. coli) .
  • Key Difference: The bis-cyanoacetyl groups enhance electrophilicity, enabling diverse cyclocondensation pathways compared to the acetyl group in the target compound .

3-(Dimethylamino)-1-(5-(6-(5-((E)-3-(dimethylamino)acryloyl)-3,4-diphenylthieno[2,3-b]thiophen-2-yl)nicotinoyl)-3-methyl-4-phenylthieno[2,3-b]thiophen-2-yl)prop-2-en-1-one

  • Core Structure: Thieno[2,3-b]thiophene with 3,4-diphenyl and acryloyl substituents.
  • Synthesis : Involves sequential Friedel-Crafts acylations and Suzuki couplings.
  • Applications : Exhibits antitumor activity (IC₅₀: 2.5 μM against HeLa cells) due to extended π-conjugation and hydrogen-bonding motifs .
  • Key Difference : Bulky phenyl substituents increase steric hindrance, reducing solubility but enhancing binding affinity in molecular docking studies .

Thiophene-Based Ethanone Derivatives

1-[3-Amino-5-(4-Chlorophenyl)-2-Thienyl]ethan-1-one

  • Structure : Thiophene ring substituted with 4-chlorophenyl and acetyl groups.
  • Properties : Molecular weight 251.73 g/mol; CAS 175137-02-5.
  • Applications : Used in pharmaceutical intermediates but lacks reported bioactivity .
  • Key Difference : The chlorophenyl group introduces electron-withdrawing effects, altering reactivity in electrophilic substitutions compared to the electron-donating methyl groups in the target compound .

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone

  • Structure : Thiophene with a boronate ester and acetyl group.
  • Applications : Suzuki-Miyaura cross-coupling precursor for conjugated polymers.
  • Key Difference : The boronate ester enables C–C bond formation, a feature absent in the target compound .

Furopyridine and Furothiophene Analogues

1-(3-Amino-6-(2,5-Dichlorothiophen-3-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one (3c)

  • Structure : Furo[2,3-b]pyridine fused with dichlorothiophene and thiophene groups.
  • Properties : Melting point 227–228°C; yield 93%.

Biological Activity

1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and case studies related to this compound, emphasizing its cytotoxic properties and mechanisms of action.

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₃H₁₀S₂
  • Molecular Weight : 250.35 g/mol
  • CAS Number : 208941-51-9

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[2,3-b]thiophene derivatives. The synthetic route often includes the use of various reagents such as ammonium acetate in acetic acid to facilitate the formation of the thienothiophene ring system .

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A notable study evaluated its effects on MKN-45 gastric adenocarcinoma cells and reported an IC₅₀ value significantly lower than that of standard chemotherapeutics like Paclitaxel .

Cell Line IC₅₀ (µM) Comparison Drug IC₅₀ (µM)
MKN-455.0Paclitaxel10.0
HepG27.5Doxorubicin15.0
MCF-76.0Cisplatin12.0

The mechanisms underlying the cytotoxic effects of this compound appear to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses have indicated an increase in sub-G1 phase populations in treated cells, suggesting enhanced apoptosis . Further investigations into the signaling pathways revealed activation of caspase cascades and modulation of Bcl-2 family proteins.

Case Studies

A series of case studies have highlighted the efficacy of thienothiophene derivatives in treating various cancers:

  • Study on Gastric Cancer :
    • Researchers synthesized a series of thienothiophene derivatives and tested their cytotoxicity against gastric cancer cell lines.
    • Results indicated that compounds similar to this compound exhibited superior activity compared to conventional therapies .
  • Breast Cancer Research :
    • A study focused on MCF-7 breast cancer cells showed that treatment with this compound resulted in significant growth inhibition and induced apoptosis through mitochondrial pathways .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

Alkylating AgentSolventCatalystYieldReference
2-bromo-1-(4-methoxyphenyl)ethanoneEthanolNone91%
Substituted benzaldehydeEthanolThiamine HCl85–92%

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

  • 1^1H NMR : Analyze aromatic proton environments (e.g., δ 7.99–8.01 ppm for phenyl groups) and methyl/methoxy signals (e.g., δ 3.86 ppm) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 282 [M+1]) and fragmentation patterns .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S percentages within 0.3% of theoretical values) .
  • IR Spectroscopy : Compare with NIST reference data for functional groups like carbonyl (C=O) and thiophene rings .

Advanced: How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?

Answer:
Contradictions may arise from isomerization, impurities, or solvent effects. Strategies include:

  • Computational Validation : Use density functional theory (DFT) to predict NMR chemical shifts or compare with PubChem’s computed spectral libraries .
  • Controlled Replicates : Repeat reactions under inert atmospheres to exclude oxidation artifacts (e.g., sulfoxide formation) .
  • X-ray Crystallography : Resolve ambiguous structures, as demonstrated for similar thiophene derivatives .

Advanced: What mechanistic insights exist for substitution reactions on the thiophene rings?

Answer:
Substitution reactions (e.g., halogenation, nitration) are influenced by electron-rich thiophene rings. For example:

  • Electrophilic Aromatic Substitution : The 3,4-dimethyl groups activate specific positions on the thiophene ring, directing substituents to less hindered sites .
  • Radical Pathways : In halogenation, initiators like AIBN may generate radicals, altering regioselectivity .
  • Steric Effects : Bulky substituents on adjacent rings can limit access to reactive sites, as seen in analogous thiadiazole derivatives .

Advanced: What computational modeling approaches are suitable for predicting reactivity or biological activity?

Answer:

  • Molecular Docking : Screen for biological targets (e.g., enzymes, receptors) using software like AutoDock Vina. PubChem’s 3D conformer data (e.g., CID 126945586) provide starting structures .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity using descriptors like logP or polar surface area .
  • DFT Calculations : Optimize transition states for substitution reactions or redox behavior (e.g., oxidation to sulfones) .

Advanced: How can researchers evaluate the compound’s potential biological activity in vitro?

Answer:

  • Antimicrobial Assays : Use broth microdilution to test against Gram-positive/negative bacteria, referencing methods for structurally related chromenone derivatives .
  • Antioxidant Screening : Employ DPPH radical scavenging assays, comparing to control compounds like ascorbic acid .
  • Cytotoxicity Testing : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Q. Table 2: Example Bioactivity Data from Analogous Compounds

CompoundAssayIC50_{50}Reference
3-[4-(3,4-Dimethoxyphenyl)thiazol-2-yl]-8-nitrochromen-2-oneAnticancer (MCF-7)12.5 µM
1-(4-Methoxyphenyl)ethanone derivativesDPPH Scavenging78% at 100 µg/mL

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Flow Chemistry : Improve reproducibility and heat management for exothermic reactions (e.g., Friedel-Crafts acylations) .
  • Green Solvents : Replace toluene with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Process Analytics : Implement in-line FTIR or HPLC to monitor reaction progress and impurity profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one
Reactant of Route 2
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1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one

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